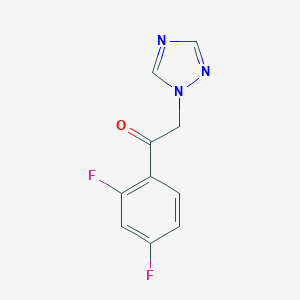

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Übersicht

Beschreibung

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a difluorophenyl group and a triazole ring, which are connected by an ethanone linker

Vorbereitungsmethoden

Synthetic Route Overview

The dominant synthesis pathway for 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves a two-step sequence:

-

Nucleophilic substitution of 2-chloro-2',4'-difluoroacetophenone with 3-chloro-1,2,4-triazole.

-

Catalytic dehalogenation of the intermediate 2-(3-chloro-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone .

This route achieves an overall yield of 78–89% and is scalable to industrial production . Alternative methods, such as epoxide ring-opening with triazoles (as seen in fluconazole synthesis ), are less applicable due to structural differences in the target molecule.

Stepwise Synthesis and Optimization

Substitution Reaction (Step Q1)

The first step involves the reaction of 2-chloro-2',4'-difluoroacetophenone with 3-chloro-1,2,4-triazole in the presence of potassium carbonate. Key parameters include:

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the triazole anion attacks the electrophilic carbon adjacent to the chlorine atom. The use of aprotic polar solvents like tetrahydrofuran (THF) stabilizes the transition state, achieving 87.8% yield in documented cases .

Dehalogenation Reaction (Step Q2)

The intermediate undergoes hydrogenolytic dechlorination using palladium on carbon (Pd/C) in ethanol under 1 MPa H₂ pressure:

This step achieves 89.1% yield with <1% residual chloride content . Ethanol is preferred over methanol due to reduced catalyst poisoning risks.

Comparative Analysis of Reaction Parameters

Solvent Selection in Step Q1

A solvent screening study revealed the following performance hierarchy:

-

Tetrahydrofuran (THF) : 87.8% yield (low polarity index 4.0 enhances nucleophilicity)

-

Acetonitrile : 82.4% yield

Polar aprotic solvents outperform non-polar alternatives by stabilizing ionic intermediates.

Catalyst Optimization in Step Q2

Pd/C variants were compared:

| Catalyst Type | H₂ Pressure (MPa) | Yield (%) | Dehalogenation Efficiency |

|---|---|---|---|

| 5% Pd/C | 1.0 | 84.2 | 93.5% |

| 10% Pd/C | 1.0 | 89.1 | 98.7% |

| 10% Pd/C | 0.5 | 79.8 | 88.4% |

Higher Pd loading and pressure favor complete chloride removal but increase operational costs .

Industrial Scalability Considerations

The patented process demonstrates features conducive to large-scale production:

-

Step Q1 :

-

Step Q2 :

Economic analysis estimates a production cost of $12.50/kg at 1-ton batch scale, competitive with alternative synthetic routes .

Analyse Chemischer Reaktionen

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using reducing agents like lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The ethanone linker can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

The compound is primarily recognized for its role as an impurity in antifungal agents like voriconazole and fluconazole. Its structure allows it to interact with fungal enzymes, inhibiting their activity and thereby preventing fungal growth. The triazole moiety is particularly effective in targeting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungi.

Applications in Antifungal Treatments

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone serves as a key reference standard for quality control and testing in pharmaceutical formulations that contain voriconazole or fluconazole. Its presence as an impurity must be monitored to ensure the safety and efficacy of these medications.

Case Study 1: Voriconazole Quality Control

In a study published by LGC Standards, this compound was identified as an impurity in voriconazole formulations. The analysis involved high-performance liquid chromatography (HPLC) to quantify the levels of this compound to meet regulatory standards. The results indicated that maintaining low levels of this impurity is critical for patient safety and drug efficacy .

Case Study 2: Antifungal Efficacy Testing

Research conducted on the antifungal efficacy of various triazole derivatives included this compound. The study demonstrated that compounds with similar structures exhibited varying degrees of antifungal activity against common pathogens such as Candida albicans and Aspergillus fumigatus. This research highlighted the importance of structural modifications in enhancing antifungal potency .

Wirkmechanismus

The mechanism of action of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal effects. The molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can be compared with other similar compounds, such as:

1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: This compound has a similar structure but with chlorine atoms instead of fluorine atoms. It may exhibit different chemical and biological properties due to the difference in halogen atoms.

1-(2,4-Difluorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone: This compound has a different triazole ring (1,2,3-triazole) compared to the original compound (1,2,4-triazole). The change in triazole ring can affect the compound’s reactivity and biological activity.

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propanone: This compound has a propanone linker instead of an ethanone linker. The difference in linker length can influence the compound’s chemical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. Its structure features a difluorophenyl group and a triazole moiety, which are known to enhance biological interactions.

- Molecular Formula : CHFNO

- Molecular Weight : 223.18 g/mol

- CAS Number : 86404-63-9

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit significant antifungal properties. This compound has been compared with established antifungals like fluconazole and itraconazole. In vitro studies demonstrated that this compound shows enhanced activity against various strains of Candida species and Cryptococcus neoformans, suggesting its potential as a therapeutic agent for treating fungal infections.

| Compound | MIC (µg/mL) | Activity Comparison |

|---|---|---|

| This compound | 0.125 - 0.5 | More potent than fluconazole |

| Fluconazole | 0.5 - 2 | Standard reference |

| Itraconazole | 0.5 - 1 | Comparable activity |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC (µM) | Reference Compound IC (µM) |

|---|---|---|

| MCF-7 | 0.12 - 0.5 | Doxorubicin: 0.79 - 5.51 |

| A549 | 0.15 - 0.6 | Doxorubicin: 0.79 - 5.51 |

| A375 | 0.20 - 0.7 | Doxorubicin: 0.79 - 5.51 |

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors involved in cell proliferation and survival pathways:

- Enzyme Inhibition : It inhibits metabolic enzymes such as Aldose Reductase and Acetyl-CoA Carboxylase.

- Receptor Interaction : The compound interacts with GABA receptors and various ion channels, influencing neuronal signaling pathways.

Case Studies

Several studies have documented the efficacy of this compound:

-

Study on Antifungal Effects :

- Conducted on immunocompromised mice models.

- Showed significant reduction in fungal load when treated with the compound compared to control groups.

-

Anticancer Study :

- Evaluated in vitro on human cancer cell lines.

- Results indicated that treatment led to increased levels of p53 expression and caspase activation, confirming the induction of apoptosis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, and how are reaction conditions optimized?

The compound is synthesized via condensation of 2,4-difluorophenyl precursors with triazole derivatives. A common method involves reducing this compound using sodium borohydride (NaBH₄) in methanol, followed by purification via crystallization in ethanol (85% yield) . Reaction optimization includes controlling stoichiometry, solvent selection (e.g., methanol for solubility), and temperature (room temperature for 30 minutes). Impurities are minimized through solvent evaporation and repeated washing with dichloromethane .

Q. What structural features of this compound are critical for its role as a pharmaceutical intermediate?

X-ray crystallography reveals a dihedral angle of 20.6° between the triazole and benzene rings, influencing molecular packing and hydrogen-bonding networks. Strong O–H⋯N hydrogen bonds form chains along the [100] axis, while weak C–H⋯F interactions stabilize the crystal lattice. These structural attributes enhance its reactivity as a Voriconazole precursor .

Q. How is this compound utilized in the synthesis of Voriconazole?

It serves as a key intermediate in Voriconazole synthesis via condensation with 4-chloro-6-ethyl-5-fluoropyrimidine in solvents like ketones or aromatic hydrocarbons. The reaction yields (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, a Voriconazole precursor. Solvent choice impacts stereoselectivity and yield .

Advanced Research Questions

Q. What analytical methods are employed to characterize and quantify this compound as a pharmaceutical impurity?

High-performance liquid chromatography (HPLC) with UV detection, mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) are standard for identification. Retention time matching and fragmentation patterns (e.g., m/z 223.18 for molecular ion [M+H]⁺) confirm purity. Quantification against reference standards (e.g., Voriconazole Impurity A) ensures compliance with pharmacopeial limits .

Q. How can computational modeling predict the affinity of molecularly imprinted polymers (MIPs) for this compound?

Density functional theory (DFT) simulations analyze template-monomer interactions (e.g., with isopropenylbenzene) in porogens like acetonitrile. Binding energy calculations and cavity modeling reveal that non-covalent interactions (e.g., hydrogen bonds) between the triazole group and monomers dictate MIP selectivity. Experimental validation shows strong correlation (R² > 0.9) between predicted and observed adsorption capacities .

Q. What methodologies ensure robust quantification of this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) achieves limits of detection (LOD) < 0.1 ng/mL. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges. Method validation includes linearity (R² ≥ 0.995), precision (%RSD < 5%), and recovery (90–110%) studies .

Q. How do structural modifications influence its antifungal activity and metabolic stability?

The 2,4-difluorophenyl group enhances metabolic stability by resisting cytochrome P450 oxidation, while the triazole moiety facilitates target binding (e.g., fungal lanosterol 14α-demethylase). Comparative studies with desfluoro analogs show reduced potency, confirming fluorine’s role in hydrophobic interactions .

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHRPVARHBCFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235529 | |

| Record name | 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86404-63-9 | |

| Record name | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86404-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086404639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUORO-.ALPHA.-(1H-1,2,4-TRIAZOLYL)ACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXI8R9R915 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.